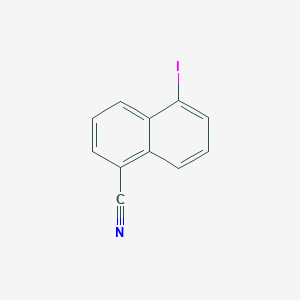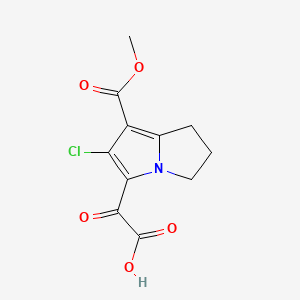
4-Amino-6-bromoquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-bromoquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9BrN4O and a molecular weight of 281.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the reduction of 4-nitroquinoline-N-oxide using iron powder in the presence of acetic acid to produce 4-aminoquinoline. This intermediate then undergoes bromination to form 4-amino-3-bromoquinoline. Finally, nitration is performed to yield 4-amino-6-nitro-3-bromoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective raw materials, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-bromoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-bromoquinoline-3-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-6-bromoquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Amino-6-bromoquinoline-3-carbohydrazide include:
4-Aminoquinoline: Known for its antimalarial properties.
6-Bromoquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-3-carbohydrazide: Investigated for its potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H9BrN4O |
|---|---|
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
4-amino-6-bromoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9BrN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) |
InChI-Schlüssel |
XCHYRFPATUPTQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



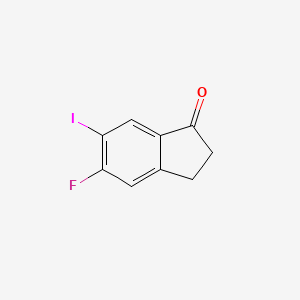
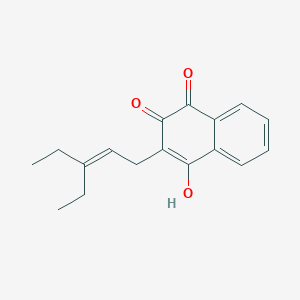
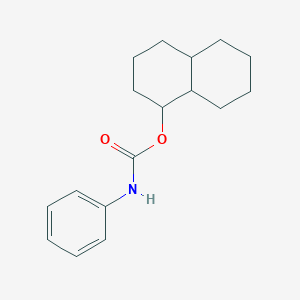
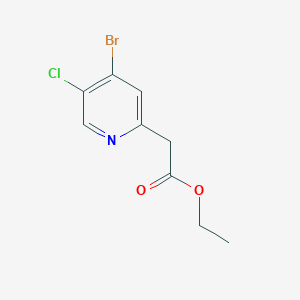


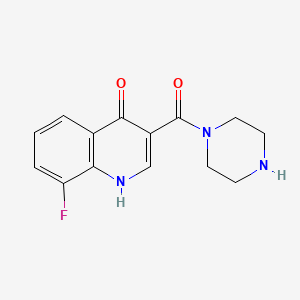
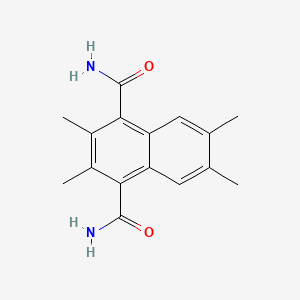
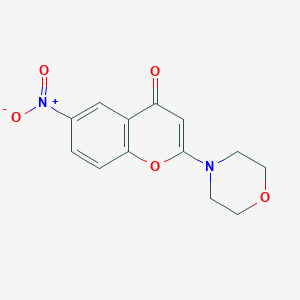
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
